molecular formula C7H5F3S B1295252 4-(Trifluoromethyl)thiophenol CAS No. 825-83-2

4-(Trifluoromethyl)thiophenol

Cat. No.: B1295252
CAS No.: 825-83-2
M. Wt: 178.18 g/mol
InChI Key: WCMLRSZJUIKVCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Trifluoromethyl)thiophenol is an organic compound with the chemical formula C7H4F3OS. It is a colorless to pale yellow liquid with a strong thiophenol odor. This compound is known for its solubility in various organic solvents such as ethanol, ether, and dimethylformamide. It is an acidic compound due to the presence of a phenolic hydroxyl group that can release protons .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Trifluoromethyl)thiophenol can be synthesized through several methods. One common method involves the reaction of trifluoromethylthiophenol with appropriate reagents under controlled conditions. For example, the electrophilic aromatic ring trifluoromethylthiolation of various substituted phenols can be accomplished using N-trifluoromethylsulfanyl aniline in the presence of boron trifluoride etherate or triflic acid as the promoter .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. The specific details of industrial production methods are typically proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)thiophenol undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: It can be reduced to form thiols.

    Substitution: It can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Trifluoromethyl)thiophenol has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzenethiol
  • 4-(Trifluoromethylthio)phenol
  • 4-Fluorothiophenol
  • 4-Chlorothiophenol
  • 4-Nitrothiophenol
  • 4-Methylbenzenethiol
  • 2,3,5,6-Tetrafluorobenzenethiol

Uniqueness

4-(Trifluoromethyl)thiophenol is unique due to the presence of the trifluoromethyl group, which imparts enhanced lipophilicity and metabolic stability to the molecule. This makes it particularly valuable in drug discovery and development, as well as in the synthesis of compounds with specific chemical and biological properties .

Properties

IUPAC Name

4-(trifluoromethyl)benzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3S/c8-7(9,10)5-1-3-6(11)4-2-5/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCMLRSZJUIKVCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90231801
Record name 4-(Trifluoromethyl)thiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90231801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

825-83-2
Record name 4-(Trifluoromethyl)thiophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000825832
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Trifluoromethyl)thiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90231801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Trifluoromethyl)benzenethiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Trifluoromethyl)thiophenol
Reactant of Route 2
4-(Trifluoromethyl)thiophenol
Reactant of Route 3
4-(Trifluoromethyl)thiophenol
Reactant of Route 4
Reactant of Route 4
4-(Trifluoromethyl)thiophenol
Reactant of Route 5
4-(Trifluoromethyl)thiophenol
Reactant of Route 6
4-(Trifluoromethyl)thiophenol
Customer
Q & A

Q1: How does 4-(trifluoromethyl)thiophenol modify surfaces and what is the impact on bacterial adhesion?

A1: this compound can be covalently attached to the surface of polyvinylchloride (PVC) through nucleophilic substitution. [] This modification alters the surface hydrophobicity, leading to a significant reduction in the adherence of bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. [] The mechanism behind this reduction likely involves disrupting the initial adhesion forces between the bacteria and the modified PVC surface.

Q2: Can this compound be used as a catalyst in organic reactions, and what are the advantages?

A2: Yes, this compound acts as an effective organocatalyst in visible-light photoredox decarboxylative coupling reactions. [] This eliminates the need for additional photocatalysts and offers a more environmentally friendly approach to these transformations. Specifically, it has been successfully employed in reactions involving N-(acetoxy)phthalimides, leading to amination and C-C bond formation at room temperature. []

Q3: How does this compound impact the luminescence of CdSe nanocrystallites?

A3: Research indicates that modifying the surface of CdSe nanocrystallites with this compound influences their band edge luminescence. [, ] This modification, along with others like ZnS and 4-Picoline, supports the "dark exciton" theory, suggesting that luminescence arises from recombination through internal core states rather than surface-related states. [, ]

Q4: Are there any applications of this compound in medicinal chemistry?

A4: Derivatives of this compound have shown potential as antidepressants. Specifically, N,N-dimethyl-3-aryl-3-(arylthio)propylamines, synthesized using this compound as a starting material, have demonstrated selective inhibition of 5-hydroxytryptamine re-uptake in rat brain synaptosomes. [] This suggests their potential as therapeutic agents for depression.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.